![molecular formula C19H16ClN5O3S B2833183 N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888415-28-9](/img/structure/B2833183.png)
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a thioether group (R-S-R’), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could potentially allow for hydrogen bonding, which could influence its solubility and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
- Hassneen and Abdallah (2003) explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and related derivatives, emphasizing the chemical processes and structural characteristics of these compounds (Hassneen & Abdallah, 2003).
Antimicrobial and Antioxidant Potential
- Kumar et al. (2011) investigated the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones, indicating their potential use in the development of new antimicrobial agents (Kumar et al., 2011).
Anticancer Applications
- Yılmaz et al. (2015) focused on the synthesis of indapamide derivatives and evaluated their pro-apoptotic activity as potential anticancer agents, highlighting the therapeutic potential of these compounds (Yılmaz et al., 2015).
Enzyme Inhibition Studies
- Saeed et al. (2015) synthesized a series of benzamide derivatives and tested their inhibitory potential against various enzymes, contributing to the understanding of these compounds in biochemical pathways (Saeed et al., 2015).
Synthesis of Polymides
- Ueda and Sugiyama (1994) detailed the synthesis of ordered polyamides using specific chemical precursors, including N-(4-substituted-thiazolyl)oxamic acid derivatives, which is relevant for materials science and polymer chemistry (Ueda & Sugiyama, 1994).
Investigation of Biological Agents
- Akbari et al. (2008) synthesized a series of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, evaluating their antimicrobial activities and potential as biological agents (Akbari et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a protein kinase that plays a key role in brain development and function. It is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This inhibition could lead to changes in the phosphorylation status of various proteins, affecting their function and ultimately leading to changes in cellular processes .
Biochemical Pathways
DYRK1A is involved in several signaling pathways, including the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
These properties are critical in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, inhibition of DYRK1A could potentially lead to changes in cell proliferation, differentiation, and apoptosis, which could have various effects depending on the specific cellular context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-12-7-4-8-13(9-12)22-14(26)10-29-19-24-16(21)15(18(28)25-19)23-17(27)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONXENYXMDHRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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